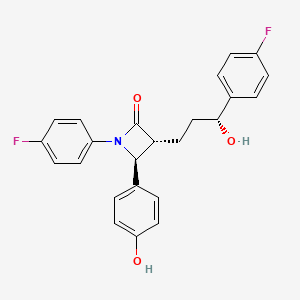

(3'R)-Ezetimibe

Description

Structure

3D Structure

Propriétés

Numéro CAS |

163380-16-3 |

|---|---|

Formule moléculaire |

C24H21F2NO3 |

Poids moléculaire |

409.4 g/mol |

Nom IUPAC |

(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |

Clé InChI |

OLNTVTPDXPETLC-XMCWYHTOSA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

SMILES isomérique |

C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |

SMILES canonique |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Synonymes |

(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 R Ezetimibe

Stereoselective Synthesis Approaches and Challenges

The core of (3'R)-Ezetimibe synthesis lies in the stereocontrolled construction of the azetidinone ring and the precise installation of its substituents. The challenges are manifold, including the simultaneous control of multiple stereocenters and the development of efficient, scalable processes. newdrugapprovals.orgrhhz.net

Chiral Pool Strategies for Asymmetric Synthesis

Chiral pool synthesis utilizes readily available chiral starting materials to introduce the desired stereochemistry into the target molecule. In the context of this compound, this approach often involves starting with a chiral precursor that dictates the stereochemistry of one or more of the final stereocenters.

One notable strategy begins with (S)-3-hydroxy-γ-lactone, a commercially available chiral building block. guidechem.com This starting material is used to synthesize a diastereoselective trans-β-lactam in a single step. guidechem.com Another approach employs (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one as the chiral starting material, which controls the formation of the other stereogenic centers during the synthesis. researchgate.netacs.org The use of chiral auxiliaries, such as (S)-4-phenyl-2-oxazolidinone, is another common strategy to control the stereochemistry during key bond-forming reactions. scite.aitandfonline.comresearchgate.net For instance, the condensation of an oxazolidinone derivative with an imine can proceed with high diastereoselectivity, establishing the correct stereochemistry at two of the chiral centers. rhhz.nettandfonline.com

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool strategies, enabling the creation of chiral centers from achiral precursors with high enantioselectivity. Various catalytic systems have been explored for the synthesis of this compound and its key intermediates.

Rhodium-catalyzed reactions have been successfully employed. beilstein-journals.orgnih.govresearchgate.net For example, a rhodium-catalyzed reductive Mannich-type reaction has been used to synthesize syn-β-lactams, which are precursors to (±)-ezetimibe. beilstein-journals.orgnih.govresearchgate.net In this reaction, a rhodium-hydride complex facilitates the 1,4-reduction of an α,β-unsaturated ester to form a zinc enolate, which then reacts with an imine. beilstein-journals.orgnih.govresearchgate.net Another rhodium-catalyzed method involves an oxygenative [2+2] cycloaddition of terminal alkynes and imines to produce β-lactams. organic-chemistry.org

Palladium-catalyzed asymmetric allylic amination has also been a key step in a formal synthesis of ezetimibe (B1671841). scite.aithieme-connect.com This reaction, utilizing a specially designed spiroketal-based bisphosphine ligand, allows for the asymmetric construction of the crucial C-4 stereocenter of the β-lactam ring. thieme-connect.comgoogle.com

Copper-catalyzed reactions have also proven valuable. A copper(I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction between a terminal alkyne and a nitrone has been used to form the cis-azetidinone ring with high stereoselectivity. acs.orgacs.orgnih.govresearchgate.netacs.orgacs.org Furthermore, copper-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been developed to produce β-hydroxy carboxylic acids with excellent enantioselectivity, which are valuable intermediates. researchgate.net

Biocatalysis, employing enzymes like ketoreductases (KREDs), has emerged as a green and efficient method for the asymmetric reduction of ketone precursors to the desired chiral alcohol in the ezetimibe side chain. mdpi.combohrium.com Engineered KREDs have demonstrated high diastereoselectivity and conversion rates. mdpi.com

| Catalytic System | Key Reaction | Intermediate/Product | Reference |

| Rhodium/Et2Zn | Reductive Mannich-type reaction | syn-β-lactam | beilstein-journals.org, nih.gov, researchgate.net |

| Rhodium/4-picoline N-oxide | Oxygenative [2+2] cycloaddition | β-lactam | organic-chemistry.org |

| Palladium/Bisphosphine ligand | Asymmetric allylic amination | Chiral β-lactam intermediate | scite.ai, thieme-connect.com |

| Copper(I)/Base | Kinugasa cycloaddition | cis-azetidinone | acs.org, nih.gov, researchgate.net, acs.org, acs.org, acs.org |

| Copper/Bisphosphine | Asymmetric hydrogenation | β-hydroxy carboxylic acid | researchgate.net |

| Ketoreductase (KRED) | Asymmetric ketone reduction | Chiral alcohol side chain | mdpi.com, bohrium.com |

Domino and Cascade Reactions in this compound Synthesis

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Several such strategies have been applied to the synthesis of this compound.

A notable example is the Cu(I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction. acs.orgnih.govresearchgate.netacs.org This process involves the 1,3-dipolar cycloaddition of a copper acetylide with a nitrone, followed by a rearrangement to furnish the β-lactam ring in a single step with high stereoselectivity. acs.orgnih.govresearchgate.net This approach has been utilized in a formal synthesis of ezetimibe, starting from an acetylene (B1199291) derived from L-glyceraldehyde acetonide. acs.orgnih.govresearchgate.netacs.org

Another domino process has been developed for the synthesis of an ezetimibe analogue, which involves an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. mdpi.com This sequence allows for the creation of a δ-amino acid derivative with complete stereochemical control. mdpi.com

Control of Stereogenic Centers in Beta-Lactam Formation

The formation of the β-lactam ring with the correct relative and absolute stereochemistry is a critical step in the synthesis of this compound. Various methods have been developed to control the three contiguous stereocenters.

One common approach is the [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger reaction. The stereochemical outcome of this reaction can be influenced by the choice of reactants and reaction conditions.

A highly stereoselective method involves the condensation of a chiral oxazolidinone-derived enolate with an imine. For example, the reaction of the titanium enolate of an (S)-4-phenyl-2-oxazolidinone derivative with an N-aryl imine can afford the desired β-lactam precursor with high diastereoselectivity. rhhz.nettandfonline.com The stereochemistry is directed by the chiral auxiliary.

The Kinugasa reaction, a copper-catalyzed cycloaddition of a terminal alkyne and a nitrone, typically yields cis-substituted β-lactams with high stereoselectivity. researchgate.net Subsequent epimerization at the C-3 position can then be employed to obtain the desired trans-configuration of ezetimibe. acs.orgnih.gov

Rhodium-catalyzed reductive Mannich-type reactions have been shown to produce syn-β-lactams. beilstein-journals.orgnih.govresearchgate.net The stereoselectivity is influenced by the catalyst and reaction conditions.

Cross-metathesis has also been used to construct the β-lactam core. A Ru-catalyzed cross-metathesis between a β-arylated α-methylidene-β-lactam and a terminal olefin, followed by hydrogenation and epimerization, has been successfully applied to the stereoselective synthesis of ezetimibe. acs.org

Investigation of Alternative Synthetic Pathways

Beyond the more established routes, researchers continue to explore alternative and improved synthetic pathways to this compound, aiming for greater efficiency, lower cost, and improved scalability. scite.airesearchgate.net

One alternative approach involves a palladium-catalyzed asymmetric allylic amination of a Morita-Baylis-Hillman adduct as the key step. scite.aithieme-connect.com This method avoids the use of chiral auxiliaries by introducing chirality through a catalytic process. google.com

A formal synthesis has been developed based on a cycloaddition/rearrangement cascade reaction between a terminal acetylene derived from L-glyceraldehyde acetonide and a C,N-diarylnitrone. acs.orgnih.govresearchgate.netacs.org The resulting cis-azetidinone can be converted to a known ezetimibe precursor. acs.orgnih.gov

The use of radical allylation of an α-bromo-α-fluoro-β-lactam has been explored for the synthesis of a fluorinated ezetimibe analogue. rsc.org This method allows for the diastereoselective construction of the β-lactam nucleus. rsc.org

Synthesis of Key Intermediates and Precursors

The efficient synthesis of this compound relies on the effective preparation of several key intermediates and precursors.

A crucial intermediate is the β-lactam core, often synthesized through the condensation of an activated carboxylic acid derivative with an imine. Chiral auxiliaries like (S)-4-phenyl-2-oxazolidinone are frequently employed to control the stereochemistry of this condensation. rhhz.netscite.aitandfonline.comresearchgate.net The resulting oxazolidinone adduct is a key precursor that contains two of the three required stereocenters. rhhz.net

Another key precursor is the chiral side chain, often introduced via the reduction of a ketone. The stereoselective reduction of ezetimibe-ketone is a critical step, and various reagents and catalysts have been utilized, including borane (B79455) reagents with chiral oxazaborolidine catalysts (CBS reduction) and, more recently, biocatalytic reduction using ketoreductases. tandfonline.comresearchgate.netresearchgate.net

The imine component, typically N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline, is another important precursor. rhhz.nettandfonline.com The synthesis of this and other imines is a necessary preliminary step in many synthetic routes.

The synthesis of precursors for domino and cascade reactions, such as the terminal acetylene derived from L-glyceraldehyde acetonide for the Kinugasa reaction, is also a critical aspect of these alternative synthetic strategies. acs.orgnih.govresearchgate.netacs.org

| Intermediate/Precursor | Synthetic Method | Purpose | Reference |

| Chiral β-lactam | Condensation with chiral auxiliary | Forms the core azetidinone ring with controlled stereochemistry | scite.ai, rhhz.net, tandfonline.com |

| Chiral alcohol side chain | Stereoselective ketone reduction (e.g., CBS, KRED) | Establishes the stereocenter on the C3 side chain | researchgate.net, tandfonline.com, researchgate.net |

| Imine | Condensation of aldehyde and amine | Reactant for β-lactam formation | rhhz.net, tandfonline.com |

| Terminal alkyne | Derived from chiral pool (e.g., L-glyceraldehyde) | Precursor for Kinugasa reaction | acs.org, nih.gov, researchgate.net, acs.org |

| (Z)-5-(4-fluorophenyl)pent-4-enoic acid | Wittig reaction | Precursor for an efficient total synthesis | thieme-connect.com, thieme-connect.com, google.com |

Purity Profiling and Enantiomeric Excess Determination in Synthetic Products

The quality control of an active pharmaceutical ingredient (API) is of paramount importance in drug manufacturing. For a chiral compound like this compound, this involves not only the identification and quantification of process-related impurities and degradation products but also the precise determination of its enantiomeric purity. researchgate.net The presence of undesired stereoisomers can impact the therapeutic efficacy and safety profile of the final drug product. Therefore, robust analytical methods are essential for ensuring that the synthetic product meets the stringent purity requirements set by regulatory authorities. synthinkchemicals.com

The primary challenge in analyzing enantiomers is that they possess identical physical and chemical properties, making their separation and discrimination difficult. scirp.org High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have emerged as the principal techniques for the purity profiling and chiral separation of ezetimibe. scirp.orgnih.gov

Purity Profiling and Impurity Identification

During the synthesis of ezetimibe, several process-related impurities can be formed. One commonly detected impurity is desfluoro ezetimibe, which has been observed at levels between 0.05% and 0.15% using reverse-phase HPLC. nih.gov This impurity, identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is synthesized and characterized to be used as a reference standard in routine analyses and for method validation. nih.gov Other potential impurities include various optical isomers, degradation products, and residual solvents that must be monitored and controlled. clearsynth.comresearchgate.net

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are conducted to identify potential degradation products and establish the stability-indicating nature of the analytical methods. researchgate.netderpharmachemica.com For instance, an alkaline degradant of ezetimibe was identified as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid. researchgate.net

Enantiomeric Excess Determination

The determination of enantiomeric excess is critical as the undesired (R)-enantiomer of the side chain can be present as a chiral impurity. scirp.org Chiral HPLC methods, often employing polysaccharide-based chiral stationary phases (CSPs), are the most effective for separating ezetimibe from its enantiomers. nih.govscirp.org

Research has focused on optimizing these separations by exploring different CSPs and mobile phase compositions. Studies have compared amylose-based and cellulose-based chiral columns, with findings indicating that cellulose-based columns like Chiralpak IC can exhibit superior resolving ability. nih.gov Normal phase chromatography, often using a mobile phase system of n-hexane, ethanol, and 2-propanol with an acidic modifier like trifluoroacetic acid, has proven highly effective. nih.govscirp.org

A validated normal phase HPLC method for resolving the enantiomers of ezetimibe utilized a Chiral Pak AS-H column. scirp.org This method successfully separated the desired (3'S)-Ezetimibe from the undesired (3'R)-enantiomer with a resolution factor greater than 2.0. scirp.org The retention times for the (3'R)-enantiomer and (3'S)-Ezetimibe were approximately 10.4 minutes and 12.2 minutes, respectively. scirp.org

Supercritical Fluid Chromatography (SFC) offers a powerful alternative to HPLC for chiral separations. scirp.org SFC, which typically uses supercritical carbon dioxide as the main mobile phase component, has been successfully employed to isolate the (R)-enantiomer from ezetimibe using a Chiralcel OD-H column. scirp.org

The tables below summarize the findings from various research studies on the chromatographic separation and validation for determining the enantiomeric purity of ezetimibe.

Table 1: Comparative Chromatographic Conditions for Enantiomeric Separation of Ezetimibe

| Parameter | Method 1 scirp.org | Method 2 scirp.org | Method 3 jsmcentral.org |

|---|---|---|---|

| Technique | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) | Chiral HPLC |

| Chiral Column | Chiral Pak AS-H (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Chiralpak-ASH (150 x 4.6 mm, 3 µm) |

| Mobile Phase | n-Hexane, Ethanol, 2-Propanol, Trifluoroacetic acid (84:12:4:0.1 v/v) | Supercritical CO₂, 2-Propanol (85:15) | Acetonitrile (B52724), Methanol, Diethylamine, Formic acid (99:1.0:0.1:0.1 v/v) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection (UV) | 230 nm | 230 nm | 225 nm |

| Retention Time this compound | 10.4 min | Not Specified | 2.12 min |

| Retention Time (3'S)-Ezetimibe | 12.2 min | Not Specified | 2.40 min |

Table 2: Validation Data for Chiral HPLC Method for (R)-Enantiomer Quantification scirp.org

| Validation Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Linearity Range | Not Specified |

| Precision (RSD %) | < 0.5% for retention times |

| Accuracy (Recovery %) | 99.6% - 102.2% |

| Solution Stability | At least 48 hours |

These validated analytical methods are specific, linear, accurate, and precise, making them suitable for routine quality control testing of this compound bulk drug material to ensure its chiral purity. nih.govscirp.org

Molecular and Cellular Mechanisms of Action of 3 R Ezetimibe

Elucidation of Niemann-Pick C1-Like 1 (NPC1L1) Interaction

The identification of NPC1L1 as the direct molecular target of ezetimibe (B1671841) was a significant breakthrough in understanding its mechanism. mdpi.comkoreamed.org Studies have demonstrated that ezetimibe's inhibitory action on cholesterol absorption is entirely dependent on the presence of NPC1L1; in NPC1L1 knockout mice, ezetimibe has no effect on cholesterol transport. mdpi.come-dmj.orgahajournals.org This established that ezetimibe and NPC1L1 function within the same essential pathway for cholesterol absorption. e-dmj.orgahajournals.org

The direct interaction between ezetimibe and NPC1L1 has been unequivocally established through in vitro binding assays. ahajournals.org Research utilizing a labeled form of ezetimibe's active metabolite, ezetimibe-glucuronide (B19564), demonstrated specific binding to a single site on intestinal brush border membranes and on human embryonic kidney (HEK293) cells engineered to express NPC1L1. nih.govresearchgate.net Crucially, this binding is absent in membranes from NPC1L1-deficient mice, confirming the protein as the direct molecular target. ahajournals.orgnih.gov

Binding affinity studies have revealed that the dissociation constant (KD) of ezetimibe-glucuronide for NPC1L1 varies across species, which correlates with the drug's in vivo potency. ahajournals.orgnih.gov The binding affinities for recombinant NPC1L1 expressed in cell membranes were found to be virtually identical to those observed in native intestinal enterocyte membranes, reinforcing that NPC1L1 is the in vivo target. nih.govresearchgate.net

Table 1: Dissociation Constants (KD) of Ezetimibe-Glucuronide for NPC1L1 in Various Species

| Species | KD (nM) | Source |

|---|---|---|

| Rhesus Monkey | 40 | nih.gov |

| Human | 220 | nih.gov |

| Rat | 540 | nih.gov |

| Mouse | 12,000 | nih.gov |

NPC1L1 is a dynamic protein that recycles between the plasma membrane and intracellular compartments, primarily the endocytic recycling compartment (ERC). researchgate.net The presence of extracellular cholesterol stimulates the internalization of NPC1L1 from the cell surface. nih.gov Ezetimibe exerts its inhibitory effect by blocking this sterol-induced internalization process. koreamed.orgnih.gov By binding to NPC1L1, ezetimibe prevents the protein's movement and thus its ability to transport cholesterol into the cell. nih.govresearchgate.net

This interference profoundly disrupts the trafficking of cholesterol from the plasma membrane to the endoplasmic reticulum, where it would typically be esterified. nih.gov However, ezetimibe does not appear to alter the trafficking of cholesterol from the endoplasmic reticulum back to the plasma membrane. nih.gov The net result is a significant decrease in the amount of cholesterol available for transport into the lymphatic system. nih.gov Studies using fluorescently tagged NPC1L1 in mice have visually confirmed that ezetimibe markedly inhibits the cholesterol-induced endocytosis of NPC1L1 in intestinal enterocytes. oup.com

The internalization of the NPC1L1-cholesterol complex is an active process that requires the cellular endocytic machinery. nih.gov Specifically, this uptake is mediated by the clathrin/adaptor protein 2 (AP2) complex. e-dmj.orgnih.govoup.com When cholesterol binds to NPC1L1, it induces a conformational change that facilitates an interaction with the AP2 complex, leading to the recruitment of clathrin and the formation of clathrin-coated vesicles for endocytosis. nih.govoup.complos.org

Ezetimibe's mechanism of action is directly linked to this process. It functions by preventing NPC1L1 from incorporating into these clathrin-coated vesicles. nih.govresearchgate.net By binding to NPC1L1, ezetimibe hinders the interaction between the transporter and the clathrin/AP2 machinery, effectively blocking the endocytosis of both NPC1L1 and its bound cholesterol. koreamed.orge-dmj.orgresearchgate.net

Impact on NPC1L1 Trafficking and Dynamics

Investigation of Other Potential Molecular Targets and Pathways

An alternative mechanism has been proposed involving an interaction with a protein complex formed by Caveolin-1 (CAV1) and Annexin 2 (ANX2). nih.govnih.gov Research using zebrafish and mouse models determined that ANX2 and CAV1 form a heterocomplex in the intestine. nih.govnih.gov Pharmacological treatment with ezetimibe was found to disrupt this CAV1-ANX2 complex, particularly in hypercholesterolemic animals. nih.govresearchgate.net Further experiments suggested that ezetimibe may interact directly with CAV1 to disrupt the complex. nih.gov These findings suggest that the ANX2-CAV1 complex may be a component of an intestinal sterol transport system that is targeted by ezetimibe. nih.govresearchgate.net

The primary action of ezetimibe—blocking intestinal cholesterol absorption—initiates a cascade of downstream effects on lipid metabolism. ahajournals.orgnih.gov By reducing the delivery of dietary and biliary cholesterol to the liver via chylomicron remnants, ezetimibe depletes the hepatic cholesterol pool. ahajournals.orgnih.gov This reduction can lead to a compensatory up-regulation of LDL receptors on hepatocytes, increasing the clearance of LDL-cholesterol from the circulation. nih.govarchivesofmedicalscience.com

Furthermore, studies in animal models suggest ezetimibe may have effects beyond simply blocking cholesterol uptake. In hamsters fed a high-fructose, high-fat diet, ezetimibe treatment was observed to decrease the intestinal expression of genes involved in lipid synthesis and transport, such as srebp-1c and ppar-γ, and reduce the production of apolipoprotein B48 (apoB48), a key component of chylomicrons. nih.gov Ezetimibe has also been shown to improve hepatic steatosis (fatty liver) in various rodent models, an effect potentially linked to reduced cholesterol-dependent activation of the liver X receptor (LXR), which promotes fat synthesis. nih.gove-dmj.org

Effects on Cellular Cholesterol Homeostasis in In Vitro Models

(3'R)-Ezetimibe, commonly known as ezetimibe, primarily exerts its effects on cholesterol homeostasis by inhibiting the intestinal absorption of cholesterol. wikipedia.org Its principal molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake located on the brush border membrane of enterocytes in the small intestine and also on hepatocytes. nih.govdrugbank.comfrontiersin.org

The mechanism involves ezetimibe binding to NPC1L1, which prevents the formation of the NPC1L1/sterol complex with the clathrin/AP2 adaptor complex. nih.govdrugbank.com This action effectively inhibits the endocytosis of cholesterol into enterocytes, thereby reducing the amount of cholesterol available for incorporation into chylomicrons and subsequent delivery to the liver. drugbank.comebmconsult.com By blocking intestinal cholesterol absorption, ezetimibe leads to a depletion of hepatic cholesterol stores. nih.gov This, in turn, upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of cholesterol from the bloodstream. nih.gov

Table 1: Effects of this compound on Cellular Cholesterol Homeostasis In Vitro

| Cellular Process | Effect of this compound | Mechanism | Key Protein Target |

| Cholesterol Uptake | Inhibition | Blocks the interaction of the NPC1L1/sterol complex with the clathrin/AP2 adaptor complex, preventing endocytosis. nih.govdrugbank.comebmconsult.com | Niemann-Pick C1-Like 1 (NPC1L1) nih.govdrugbank.com |

| Cholesterol Efflux | Promotion | May promote cholesterol efflux from the brush-border membrane of enterocytes into the intestinal lumen. ahajournals.orgnih.govplos.org | ATP-binding cassette G5/G8 (ABCG5/G8) may play a secondary role. plos.org |

| Cholesterol Synthesis | Compensatory Increase | Reduced cholesterol delivery to the liver can upregulate hepatic cholesterol synthesis. oup.comjocmr.org | HMG-CoA reductase activity is increased. oup.com |

Mechanistic Studies of Anti-Angiogenesis and Anti-Proliferation in Preclinical Cancer Models

Recent preclinical studies have highlighted the potential of this compound as an anti-cancer agent, demonstrating both anti-angiogenic and anti-proliferative effects through various molecular mechanisms. researchgate.netnih.gov These effects appear to be both direct, through interaction with specific signaling pathways within cancer cells, and indirect, by modulating the tumor microenvironment via reduction of circulating cholesterol. nih.govmdpi.com

One of the key anti-angiogenic mechanisms of ezetimibe is linked to its ability to lower serum cholesterol levels. In preclinical models of prostate cancer, high levels of circulating cholesterol were shown to promote tumor angiogenesis. nih.gov Ezetimibe treatment counteracted this by inhibiting tumor angiogenesis. nih.gov

Ezetimibe has also been shown to directly inhibit the proliferation of various cancer cell lines. mdpi.com Mechanistic studies have revealed its influence on several critical signaling pathways involved in cancer cell growth and survival. In colorectal cancer cells, ezetimibe was found to induce apoptosis and autophagy, which was associated with the inhibition of the mTOR signaling pathway and subsequent mitochondrial dysfunction. frontiersin.org In some cancer cell lines, such as melanoma and lung cancer, ezetimibe's anti-proliferative action is linked to the downregulation of the p53/Mdm2 axis and the MAPK/ERK signaling pathway. mdpi.com Furthermore, in hepatocellular carcinoma cells, ezetimibe induces a form of cell death called paraptosis by targeting NPC1L1, which in turn enhances the MAPK signaling pathway and inhibits the mTOR pathway. mdpi.com

Table 2: Anti-Angiogenic and Anti-Proliferative Mechanisms of this compound in Preclinical Cancer Models

| Cancer Model | Effect | Proposed Mechanism of Action |

| Prostate Cancer (LNCaP xenografts) | Inhibition of tumor growth and angiogenesis. nih.govnih.gov | Reduction of serum cholesterol, leading to inhibition of tumor angiogenesis. nih.govnih.gov |

| Colorectal Cancer (HCT116 and Caco2 cells) | Inhibition of proliferation and invasion; induction of apoptosis and autophagy. frontiersin.org | Inhibition of mTOR signaling leading to mitochondrial dysfunction. frontiersin.org |

| Melanoma (A375 cells) & Lung Cancer (A549 cells) | Inhibition of cell growth. mdpi.com | Downregulation of the p53/p21 axis and ERK1. mdpi.com |

| Pancreatic Ductal Adenocarcinoma | Inhibition of cell proliferation. nih.gov | Inhibition of NPC1L1. nih.gov |

| Hepatocellular Carcinoma (HepG2 and SNU-449 cells) | Induction of paraptosis. mdpi.com | Targeting NPC1L1 to enhance the MAPK pathway and inhibit the mTOR pathway. mdpi.com |

Modulation of Inflammatory Pathways at the Cellular Level

This compound has demonstrated anti-inflammatory properties at the cellular level, primarily by modulating key inflammatory signaling pathways. nih.gov These effects contribute to its pleiotropic actions beyond cholesterol lowering. e-dmj.org

In vitro studies using THP-1 macrophages, a human monocytic cell line, have provided significant insights into these mechanisms. Ezetimibe has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov The treatment of macrophages with ezetimibe leads to the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB and inhibits its transcriptional activity. nih.gov This results in the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.govtandfonline.com

The suppression of NF-κB activation by ezetimibe is, at least in part, mediated through the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Inhibition of the MAPK pathway has been observed to attenuate the reducing effect of ezetimibe on NF-κB expression. nih.gov Furthermore, ezetimibe has been shown to activate the Nrf2 antioxidant pathway, which can counteract oxidative stress, a condition closely linked with inflammation. mdpi.comoperamedphys.org There is evidence of crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can lead to the inhibition of NF-κB activity. mdpi.comunivr.it

Table 3: Modulation of Inflammatory Pathways by this compound at the Cellular Level

| Cell Type | Signaling Pathway | Effect of this compound | Downstream Consequences |

| THP-1 Macrophages | NF-κB Pathway | Suppression of NF-κB activation and nuclear translocation. nih.gov | Decreased expression and secretion of pro-inflammatory cytokines like TNF-α. nih.govtandfonline.com |

| THP-1 Macrophages | MAPK Pathway | Inhibition of the MAPK pathway contributes to NF-κB suppression. nih.gov | Attenuation of the inflammatory response. nih.gov |

| THP-1 Monocytic Cells | Nrf2 Pathway | Upregulation of Nrf2 and its target genes (e.g., HO-1, GCLC). mdpi.com | Counteraction of oxidative stress and associated inflammation. mdpi.com |

Preclinical Pharmacological Investigations of 3 R Ezetimibe

In Vitro Pharmacological Profiling

(3'R)-Ezetimibe, a selective cholesterol absorption inhibitor, has been the subject of extensive in vitro studies to characterize its pharmacological effects at a cellular level. nih.gov These investigations have been crucial in elucidating its mechanism of action and its interactions with various enzymes and transporters.

Cell-based assays have been instrumental in demonstrating the inhibitory effect of this compound on cholesterol uptake. The human intestinal Caco-2 cell line is a widely used model for these studies as it mimics the intestinal barrier. mdpi.complos.org

In Caco-2 cells, this compound has been shown to inhibit the uptake of micellar cholesterol. nih.gov This inhibition is attributed to its interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is a key transporter for intestinal cholesterol absorption. nih.govmdpi.comnih.gov Studies have shown that this compound treatment leads to a significant reduction in cholesterol transport across Caco-2 cell monolayers. sciopen.com The inhibitory effect of this compound on cholesterol uptake in these cells is dose-dependent. plos.org For instance, preincubation of Caco-2 cells with this compound at concentrations up to 20 µM for one hour resulted in a notable inhibition of cholesterol absorption. plos.org

The kinetic parameters of cholesterol uptake in Caco-2 cells have been determined, with a Jmax of 6.89 ± 2.96 µM, a Kt of 19.03 ± 11.58 µM, and a Kd of 0.11 ± 0.02 pmol/min/mg protein. plos.org this compound at a concentration that inhibits 50% of cholesterol uptake demonstrates its potency in this cell model. mdpi.com Furthermore, studies using NPC1L1-expressing cells have confirmed that the cholesterol uptake is significantly higher compared to control cells and that this uptake is sensitive to this compound. molbiolcell.org

The metabolic profile of this compound is characterized by extensive glucuronidation, a phase II metabolic reaction, with minimal involvement of the cytochrome P450 (CYP450) system. fda.govoup.comoup.com This lack of significant CYP450 metabolism reduces the potential for drug-drug interactions with medications that are substrates for these enzymes. oup.comoup.comclevelandclinicmeded.com

In vitro studies using human liver and intestinal microsomes have identified the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of this compound. nih.govresearchgate.net The primary metabolite formed is the pharmacologically active phenolic glucuronide, known as ezetimibe-glucuronide (B19564) (SCH 60663). nih.govresearchgate.net The UGT enzymes identified as being primarily responsible for the formation of ezetimibe-glucuronide are UGT1A1, UGT1A3, and to a lesser extent, UGT2B15. nih.govresearchgate.netfrontiersin.org

Human jejunum microsomes have been shown to produce both the phenolic glucuronide and a benzylic glucuronide (SCH 488128). nih.govcapes.gov.br The formation of the benzylic glucuronide is exclusively mediated by UGT2B7. nih.govresearchgate.netcapes.gov.br

| Enzyme Family | Specific Isoform | Metabolite Formed | Reference |

| UGT | UGT1A1 | Ezetimibe-glucuronide (phenolic) | nih.govresearchgate.netfrontiersin.org |

| UGT1A3 | Ezetimibe-glucuronide (phenolic) | nih.govresearchgate.netfrontiersin.org | |

| UGT2B15 | Ezetimibe-glucuronide (phenolic) | researchgate.netfrontiersin.org | |

| UGT2B7 | Ezetimibe-glucuronide (benzylic) | nih.govresearchgate.netcapes.gov.br | |

| CYP450 | Not a significant pathway | Minimal oxidative metabolites | fda.govoup.comoup.com |

This compound and its primary metabolite, ezetimibe-glucuronide, interact with several ATP-binding cassette (ABC) transporters. These transporters play a significant role in the enterohepatic circulation of the drug. uni.lunih.gov

Studies have shown that ezetimibe-glucuronide is a substrate for and an inhibitor of ABCC2 (MRP2), ABCC3, and ABCG2 (BCRP). uni.lunih.gov The biliary excretion of ezetimibe-glucuronide is significantly dependent on the combined action of these transporters. uni.lunih.gov In vitro transport studies using plasma membrane vesicles from cells expressing these transporters confirmed their role in the disposition of ezetimibe-glucuronide. nih.gov Ezetimibe-glucuronide has been shown to dose-dependently inhibit the transport mediated by ABCC2, ABCC3, and ABCG2. uni.lunih.gov

This compound-glucuronide has also been identified as an inhibitor of the organic anion-transporting polypeptide (OATP) 1B1. researchgate.net In vitro experiments demonstrated a significant reduction in the cellular accumulation of OATP1B1 substrates in the presence of ezetimibe-glucuronide, with an IC50 of 1.97 μM. researchgate.net While this compound itself is not a significant substrate for P-glycoprotein (ABCB1), its interactions with other ABC transporters are crucial for its pharmacokinetic profile. ahajournals.orgacs.orgscience.gov

Enzyme Inhibition Studies (e.g., UGTs, non-CYP450)

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in various animal models have provided valuable insights into the absorption, distribution, metabolism, and excretion of this compound. These studies have been conducted in species including mice, rats, dogs, and monkeys. fda.govuoa.gr

Following oral administration, this compound is rapidly absorbed and localizes primarily in the brush border of the small intestine, its main site of action. nih.govoup.comoup.com This localization at the intestinal wall allows it to effectively inhibit cholesterol absorption. oup.comoup.com The compound undergoes extensive first-pass metabolism in the intestine. geneesmiddeleninformatiebank.nl

After absorption and metabolism, both this compound and its glucuronide metabolite undergo enterohepatic recirculation, which ensures repeated delivery of the active compounds to the site of action and limits systemic exposure. oup.comoup.comoup.com The distribution of this compound is selective for the liver. geneesmiddeleninformatiebank.nl In rats, after oral administration, rosuvastatin (B1679574) (often co-administered with ezetimibe) showed an 8- to 25-fold enrichment in the liver due to selective uptake by active transport. geneesmiddeleninformatiebank.nl

The primary metabolic pathway for this compound in all evaluated animal species is glucuronide conjugation, which occurs in the small intestine and liver. fda.govfda.gov Minimal oxidative metabolism has been observed. fda.govfda.gov The major circulating metabolite is the pharmacologically active ezetimibe-glucuronide. fda.govfda.gov In fact, studies in rats have shown that the glucuronide metabolite is as potent as the parent drug in inhibiting cholesterol absorption. fda.govfda.gov

Species differences in the rate of ezetimibe (B1671841) glucuronidation have been observed. A study comparing intestinal microsomes from humans, mice, rats, dogs, and monkeys found significant variations in the metabolic rate. researchgate.netmdpi.com The maximum metabolic rate (Vmax) was highest in monkeys, followed by rats, mice, humans, and dogs. researchgate.netmdpi.com The intrinsic clearance (CLint) also showed an 8.17-fold difference among these species. researchgate.netmdpi.com

In dogs, a trace metabolite, the benzylic glucuronide of ezetimibe (SCH 488128), has been detected in plasma samples after oral administration. nih.govresearchgate.net In a study in dogs, this compound administration led to an increase in cholesterol concentration in the gallbladder bile. fda.govhres.ca

| Animal Model | Key Pharmacokinetic Findings | Reference |

| Rats | - Ezetimibe-glucuronide is as potent as the parent drug. - Enterohepatic recirculation is a key feature. - Selective distribution to the liver. | fda.govgeneesmiddeleninformatiebank.nlfda.gov |

| Dogs | - ED50 for cholesterol absorption inhibition is 7 µg/kg/day. - Increased cholesterol in gallbladder bile. - Trace amounts of benzylic glucuronide detected. | fda.govnih.govresearchgate.net |

| Monkeys | - Highest Vmax for ezetimibe glucuronidation among tested species. - ED50 for inhibiting plasma cholesterol rise is 0.5 µg/kg/day. | fda.govresearchgate.netmdpi.com |

| Mice | - ED50 for cholesterol absorption inhibition is 700 µg/kg/day. - Significant reduction in atherosclerotic plaques in ApoE knockout mice. | researchgate.netnih.gov |

Excretion Pathways in Animal Models (Biliary and Renal)

In animal models, this compound and its pharmacologically active glucuronide metabolite are primarily eliminated through biliary and renal pathways. fda.govhres.cafda.gov The predominant route of excretion is via the feces, with a smaller portion eliminated in the urine. nih.govnih.gov

Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive glucuronidation in the small intestine and liver. fda.govhres.ca This process forms ezetimibe-glucuronide, the major drug-related compound found in plasma. fda.govfda.gov Both ezetimibe and its glucuronide are then excreted into the bile, leading to high concentrations in the intestinal lumen. nih.govportico.org This biliary excretion is a critical step in the drug's disposition.

Minimal oxidative metabolism of ezetimibe has been observed across all species evaluated. fda.govhres.cafda.gov The primary route of elimination for the parent drug and its active metabolite is through the feces, accounting for the majority of the administered dose. nih.govnih.gov Renal excretion plays a secondary role, with a smaller fraction of the drug and its metabolite being eliminated in the urine. nih.govnih.gov Studies in rats have also indicated that ezetimibe can be excreted in milk. hres.calabriva.com

Enterohepatic Recycling in Animal Systems

A key feature of the pharmacokinetics of this compound in animal models is its significant enterohepatic recycling. portico.orgahajournals.orgoup.com After being excreted into the bile and entering the intestinal lumen, both ezetimibe and its active glucuronide metabolite can be reabsorbed. nih.govportico.org

This recycling process effectively delivers the drug back to its site of action in the intestine, prolonging its pharmacological effect. portico.orgahajournals.orgoup.com The enterohepatic circulation is responsible for the long half-life of ezetimibe, which is approximately 22 hours in both ezetimibe and ezetimibe-glucuronide. fda.govfda.govnih.gov This recycling mechanism ensures sustained high concentrations of the active drug at the intestinal brush border, where it inhibits cholesterol absorption. portico.org The glucuronide metabolite is even more potent in inhibiting cholesterol transport than the parent compound. portico.org

Pharmacodynamic Assessments in Animal Models

Impact on Lipid Profiles (e.g., LDL-C, Triglycerides, HDL) in Hypercholesterolemic Animal Models

Preclinical studies in various hypercholesterolemic animal models have consistently demonstrated the beneficial effects of this compound on lipid profiles. ahajournals.orgoup.comdiabetesjournals.org

In hypercholesterolemic hamsters, ezetimibe normalized high-fat diet-induced increases in both cholesterol and triglycerides. diabetesjournals.orgnih.gov Specifically, it normalized very-low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL) cholesterol and triglyceride levels, and significantly decreased low-density lipoprotein (LDL) cholesterol. diabetesjournals.orgnih.gov While ezetimibe also reduced high-density lipoprotein (HDL) cholesterol levels in these models, they remained above those of chow-fed controls. diabetesjournals.org

In ApoE knockout mice, a well-established model for atherosclerosis, ezetimibe significantly reduced total plasma cholesterol, primarily by decreasing chylomicron remnants and VLDL. ahajournals.org A notable finding in this model was a more than two-fold increase in HDL cholesterol levels. oup.com In cholesterol-fed rhesus monkeys, ezetimibe dose-dependently reduced plasma total cholesterol and LDL-C, without affecting HDL-C or triglyceride levels. oup.comresearchgate.net Similarly, in dogs fed a high-cholesterol diet, ezetimibe effectively inhibited the rise in plasma cholesterol. oup.com

The table below summarizes the effects of this compound on lipid profiles in different animal models.

| Animal Model | Diet | Key Findings on Lipid Profiles |

| Obese Hyperinsulinemic Hamsters | High-fat, high-cholesterol | Normalized VLDL+IDL cholesterol and triglycerides; significantly decreased LDL cholesterol. diabetesjournals.orgnih.gov |

| ApoE Knockout Mice | Western or low-fat | Reduced total plasma cholesterol (chylomicron remnant and VLDL fractions); more than doubled HDL cholesterol. ahajournals.orgoup.com |

| Rhesus Monkeys | High-cholesterol | Dose-dependently reduced total plasma cholesterol and LDL-C; no effect on HDL-C or triglycerides. oup.comresearchgate.net |

| Dogs | High-cholesterol | Inhibited the rise in plasma cholesterol. oup.com |

| Rats | High-cholesterol, cholic acid | Dose-dependently decreased diet-induced hypercholesterolemia. nih.gov |

| SR-BI/apoE Double Knockout Mice | Standard chow | Significantly reduced IDL/LDL-sized lipoprotein cholesterol. nih.gov |

Effects on Atherosclerotic Plaque Formation in Susceptible Animal Models

This compound has demonstrated significant anti-atherosclerotic effects in several animal models susceptible to plaque formation. oup.comnih.gov

In ApoE knockout mice, which develop premature atherosclerosis, ezetimibe has been shown to consistently and significantly inhibit the development of atherosclerotic lesions. ahajournals.orgnih.govsnmjournals.org This effect has been observed with various diets, including high-fat Western, low-fat cholesterol, and cholesterol-free diets. ahajournals.org Studies have reported reductions in aortic atherosclerosis ranging from 47% to 87% and a 97% reduction in carotid artery atherosclerosis in this model. oup.com Furthermore, in ApoE knockout mice fed a Paigen diet, ezetimibe reduced atherosclerotic plaque formation in the aortic root by 73%. snmjournals.orgresearchgate.net

In rabbit models of atherosclerosis induced by a combination of endothelial injury and an atherogenic diet, ezetimibe reduced the intima/media ratio and decreased macrophage content within the atherosclerotic lesions. nih.gov It also reduced the expression of monocyte chemoattractant protein-1 (MCP-1), a key inflammatory marker in plaque development. nih.gov

Studies in sr-b1(-/-)/apoE(-/-) double knockout mice, which exhibit features common to human coronary heart disease, showed that ezetimibe significantly reduced aortic sinus plaque by 57% and coronary arterial occlusion by 68%. nih.govresearchgate.net The effects of ezetimibe on reducing atherosclerosis have also been observed in ldlr(-/-)/apoE(-/-) double knockout mice, indicating that its action is independent of functional LDL receptors. nih.govresearchgate.net

The table below summarizes the effects of this compound on atherosclerotic plaque formation in different animal models.

| Animal Model | Key Findings on Atherosclerosis |

| ApoE Knockout Mice | Inhibited development of atherosclerosis on various diets. ahajournals.orgnih.gov Reduced aortic atherosclerosis by 47-87% and carotid atherosclerosis by 97%. oup.com Reduced aortic root plaque by 73%. snmjournals.orgresearchgate.net |

| Rabbit Model | Reduced intima/media ratio and macrophage content in lesions. nih.gov Decreased MCP-1 expression in plaques. nih.gov |

| sr-b1(-/-)/apoE(-/-) Double Knockout Mice | Reduced aortic sinus plaque by 57% and coronary arterial occlusion by 68%. nih.govresearchgate.net |

| ldlr(-/-)/apoE(-/-) Double Knockout Mice | Reduced plasma cholesterol and atherosclerosis, independent of functional LDL receptors. nih.govresearchgate.net |

Evaluation in Animal Models of Sitosterolemia

While direct animal model studies for sitosterolemia with this compound are not extensively detailed in the provided context, the mechanism of action of ezetimibe strongly suggests its efficacy in this condition. Sitosterolemia is a rare genetic disorder characterized by the hyperabsorption of dietary sterols, including plant sterols like sitosterol (B1666911) and campesterol (B1663852). nih.govnih.gov

Ezetimibe's primary function is to inhibit the intestinal absorption of cholesterol and other sterols. nih.govoup.com Preclinical studies have shown that ezetimibe inhibits the absorption of radiolabeled cholesterol without affecting the absorption of other lipids. hres.ca This non-specific inhibition of sterol absorption is the basis for its use in sitosterolemia. By blocking the intestinal uptake of plant sterols, ezetimibe is expected to lower their plasma concentrations. nih.govresearchgate.netmdpi.com Clinical studies in humans with sitosterolemia have confirmed this, showing significant reductions in plasma sitosterol and campesterol levels with ezetimibe treatment. nih.govresearchgate.net

Mechanistic Anti-Cancer Research in Xenograft and Other Animal Models

Emerging preclinical research suggests that this compound may possess anti-cancer properties, which have been investigated in various xenograft and animal models. nih.govnih.gov The proposed mechanisms are multifaceted and include anti-angiogenesis, induction of apoptosis, and inhibition of key signaling pathways. nih.govdovepress.com

In a hepatocellular carcinoma (HCC) xenograft mouse model using HepG2 cells, ezetimibe demonstrated dose-dependent anti-tumor effects. mdpi.com Mechanistically, it was found to induce excessive reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress, leading to a form of cell death called paraptosis. mdpi.com This was associated with the activation of the MAPK signaling pathway and inhibition of the mTOR signaling pathway, mediated through the targeting of the Niemann-Pick C1-like 1 (NPC1L1) protein. mdpi.com

In a hypercholesterolemic urinary bladder cancer mouse model, ezetimibe suppressed serum lipids and decreased the percentage of cancer cells and cancer stemness markers. nih.gov This suggests that by controlling hypercholesterolemia, ezetimibe can inhibit cancer progression. nih.gov

In silico studies have suggested that ezetimibe may directly interact with proteins involved in cancer progression, such as Mdm2, a negative regulator of the p53 tumor suppressor. mdpi.com Docking studies indicate that ezetimibe could bind to the p53 binding domain of Mdm2, potentially stabilizing p53 and promoting its tumor-suppressive functions. mdpi.com

The table below summarizes the findings from mechanistic anti-cancer research on this compound in animal models.

| Animal Model/System | Cancer Type | Key Mechanistic Findings |

| Hepatocellular Carcinoma (HCC) Xenograft Mice | Hepatocellular Carcinoma | Induced paraptosis via ROS generation and ER stress; activated MAPK and inhibited mTOR signaling by targeting NPC1L1. mdpi.com |

| Hypercholesterolemic Urinary Bladder Cancer Mice | Urinary Bladder Cancer | Suppressed serum lipids; decreased cancer cells and cancer stemness markers. nih.gov |

| Colitis-Associated Colorectal Tumor Model | Colorectal Cancer | NPC1L1 knockout mice developed fewer tumors, suggesting a role for the ezetimibe target in this cancer. mdpi.com |

| In silico (Docking Studies) | General Cancer | Ezetimibe shows potential to bind to the Mdm2-p53 binding domain, suggesting a role in p53 pathway modulation. mdpi.com |

Structure Activity Relationship Sar and Rational Design of 3 R Ezetimibe Analogs

Identification of Essential Pharmacophoric Elements

The foundational structure of (3'R)-Ezetimibe contains several key pharmacophoric elements that are crucial for its cholesterol absorption inhibition activity. mdpi.comresearchgate.net SAR studies have consistently identified the 2-azetidinone (β-lactam) ring as a mandatory structural feature. researchgate.netnih.gov This core heterocycle serves as the central scaffold for the molecule.

Key elements required for significant activity include:

A 2-azetidinone ring : This four-membered lactam is considered essential for the compound's biological function. mdpi.com

An N-aryl group : The substituent at the N-1 position of the azetidinone ring is typically an aryl group, such as an N-phenyl or N-benzyl group. mdpi.comnih.gov This position is tolerant to a variety of substitutions. nih.gov

A C-3 side chain : An oxygenated functional group located three carbon atoms away from the azetidinone ring at the C-3 position is a requirement. mdpi.comnih.gov The optimal configuration for this side chain involves a three-atom linker bearing a pendent aryl group. nih.gov

A C-4 aryl substituent : An aromatic group at the C-4 position is necessary, with a polar moiety in the para position, such as a p-hydroxyl or p-methoxyphenyl group, being optimal for activity. mdpi.comnih.gov Furthermore, isomers with an S stereochemistry at the C-4 carbon exhibit greater activity than those with an R configuration. mdpi.comnih.gov In contrast, the stereochemistry at C-3 (S or R) does not significantly impact activity, with both isomers showing comparable effects. mdpi.comnih.gov

Systematic Structural Modifications and Their Impact on Activity

Building upon the identified pharmacophore, researchers have systematically modified various parts of the this compound structure to probe the SAR and develop new analogs.

Modifications of the Azetidinone Ring

The 2-azetidinone ring is a critical component for the activity of ezetimibe (B1671841) analogs. nih.gov Its structural integrity is paramount, and most modifications focus on the substituents rather than altering the core ring itself. However, some studies have explored substitutions directly on the β-lactam ring. For instance, the development of a 3-fluoroazetidinone analog demonstrated that substitution at the C-3 position of the ring is a viable strategy for creating new candidate compounds. rsc.org This indicates that while the four-membered ring is essential, it can be functionalized to potentially modulate activity. rsc.org

Alterations to Side Chains and Aromatic Substituents

Extensive modifications have been made to the side chains and aromatic rings attached to the azetidinone core to investigate their influence on inhibitory activity.

C-3 Side Chain : To explore the effect of polarity on the C-3 side chain, analogs have been synthesized with an amide group introduced into the three-carbon linker. nih.gov Another modification involved incorporating an electron-deficient pyridine (B92270) ring and an ester group into this side chain. nih.govresearchgate.net Preclinical evaluation of these derivatives showed that the amide group in the C-3 side chain was not critical for cholesterol absorption inhibition activity, and a pendent aryl group remained a requirement. nih.gov

N-1 Aromatic Ring : The N-aryl ring is known to tolerate a wide array of substitutions, allowing for significant chemical exploration at this position. nih.gov

C-4 Aromatic Ring : The C-4 aryl residue is required for activity and is optimally substituted with a polar group at the para position. nih.gov A p-hydroxyl or p-methoxyphenyl group is considered preferable for maintaining high activity. mdpi.comnih.gov

Synthesis and Preclinical Evaluation of Novel Derivatives

The rational design of ezetimibe analogs has led to the synthesis and preclinical testing of numerous new compounds. For example, eight new derivatives of 2-azetidinone were synthesized to investigate SAR, all of which were enantiomerically pure. nih.gov These analogs featured modifications such as the introduction of an amide group or an electron-deficient pyridine ring into the C-3 side chain. nih.gov

These novel compounds were evaluated for their ability to inhibit cholesterol absorption in hamsters. nih.gov Most of the synthesized derivatives demonstrated comparable effects to the parent compound in lowering total serum cholesterol levels. nih.govresearchgate.net Interestingly, some analogs containing a nicotinic acid moiety were found to markedly raise high-density lipoprotein cholesterol (HDL-C) levels, an effect considered beneficial for preventing coronary heart disease. nih.gov In another study, six new amide ezetimibe analogs were synthesized from trans-3-amino-(3R,4R)-β-lactam. nih.gov These compounds showed significant inhibition of cholesterol uptake in human Niemann-Pick C1-Like 1 (hNPC1L1) expressing cell lines and were found to reduce cholesterol concentrations in the liver and small intestine of mice, confirming their activity as cholesterol absorption inhibitors in vitro and in vivo. nih.gov

| Modification | Test System | Key Finding | Reference |

|---|---|---|---|

| Amide group in C-3 side chain | Hamsters | Comparable total cholesterol lowering; amide group not critical for activity. | nih.gov |

| Pyridine ring (nicotinic acid) in C-3 side chain | Hamsters | Comparable total cholesterol lowering; significant increase in HDL-C. | nih.gov |

| Amide analogs from trans-3-amino-β-lactam | Mice and hNPC1L1 cell lines | Significant cholesterol uptake inhibition; reduced cholesterol in liver and small intestine. | nih.gov |

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been instrumental in the development of novel this compound analogs.

Ligand-based drug design (LBDD) focuses on a set of known molecules that bind to a target receptor. mdpi.comnih.gov This approach was used to analyze the essential pharmacophoric groups of ezetimibe and design new ligands. mdpi.comnih.gov By comparing the spatial arrangement of key features of known active compounds, researchers can design new molecules that are more likely to bind to the target protein, Niemann-Pick C1-Like 1 (NPC1L1). mdpi.comresearchgate.net This method does not require the 3D structure of the receptor protein. mdpi.com One such study used the PharmaGist web server to identify which substituents on the azetidinone ring would result in a molecule with a similar pharmacophore to ezetimibe. mdpi.com

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design and screen potential ligands. nih.gov This approach involves molecular docking simulations to evaluate how well different molecules fit into the binding site of the target protein. nih.gov Ezetimibe itself was identified as a potential binder to other protein targets, such as the β-estrogen receptor, through molecular docking screenings of FDA-approved drugs in drug repositioning studies. mdpi.com The design of a potential dual inhibitor of cholesterol absorption and synthesis was conceived by conjugating the β-lactam pharmacophore of ezetimibe with the δ-lactone pharmacophore of statins, representing a conceptual merger based on structural knowledge of both drug classes. researchgate.net

These computational approaches, often combined with chemical synthesis and biological evaluation, provide a powerful platform for discovering and optimizing new cholesterol absorption inhibitors based on the this compound scaffold. nih.gov

Metabolism and Disposition Research of 3 R Ezetimibe and Its Metabolites

Characterization of Glucuronidation Pathways

Glucuronidation is the primary metabolic pathway for (3'R)-Ezetimibe, converting it into its main active metabolite, ezetimibe-glucuronide (B19564). drugbank.comresearchgate.nettexas.gov This process, occurring in the small intestine and liver, is crucial for the drug's efficacy. drugbank.comoup.com

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms (In Vitro Studies)

In vitro studies using human liver and intestinal microsomes, as well as recombinant human UGT enzymes, have identified the specific UGT isoforms responsible for the glucuronidation of this compound. nih.gov The primary metabolite formed is the phenolic glucuronide, SCH 60663. nih.govresearchgate.net

Key findings from these studies indicate that:

UGT1A1, UGT1A3, and UGT2B15 are the main isoforms responsible for the formation of the pharmacologically active phenolic glucuronide of ezetimibe (B1671841) (ezetimibe-glucuronide). nih.govresearchgate.netpharmgkb.org

Human jejunum microsomes can produce both the phenolic glucuronide (SCH 60663) and a benzylic glucuronide (SCH 488128). drugbank.comnih.govcapes.gov.br

UGT2B7 is exclusively responsible for forming the benzylic glucuronide (SCH 488128), which is a minor metabolite. nih.govresearchgate.netpharmgkb.org

Kinetic studies with recombinant UGT1A1 and UGT1A3 revealed apparent Km values for the formation of SCH 60663 to be 64.3 µM and 41.7 µM, respectively.

Species-Specific Differences in Glucuronidation Mechanisms

Significant interspecies differences in the rate of ezetimibe glucuronidation have been observed in intestinal microsomes from humans, mice, rats, dogs, and monkeys. mdpi.comresearchgate.net These variations are attributed to species-specific differences in the expression and activity of UGT enzymes. researchgate.netmdpi.com

A comparative study of ezetimibe glucuronidation kinetics in intestinal microsomes across different species yielded the following results:

| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |

| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |

| Rat | 2.40 ± 0.148 | Not specified | Not specified |

| Mouse | 2.23 ± 0.10 | Not specified | Not specified |

| Dog | 1.19 ± 0.06 | Not specified | Not specified |

The intrinsic clearance (CLint) showed an 8.17-fold difference among the species, with the order being mouse > dog > human > rat = monkey. researchgate.net The metabolic rate was highest in mouse intestinal microsomes and slowest in dog intestinal microsomes. mdpi.com These differences underscore the importance of considering species-specific metabolic profiles in preclinical studies.

Investigation of Phase I Metabolic Pathways (e.g., Oxidation)

While glucuronidation is the major metabolic route, this compound can also undergo minimal Phase I oxidative metabolism. texas.govfda.gov This is not a significant pathway and does not involve cytochrome P450 enzymes to a large extent, which contributes to a low potential for drug-drug interactions. oup.comresearchgate.net A minor oxidative metabolite, formed by the oxidation of the benzylic hydroxyl group, has been identified. drugbank.com Human jejunum microsomes have been shown to produce a trace amount of a benzylic glucuronide metabolite (SCH 488128). drugbank.com

Role of Active Metabolites (e.g., Ezetimibe-Glucuronide) in Biological Activity

The primary metabolite, ezetimibe-glucuronide (also known as SCH 60663), is not only a product of detoxification but is also pharmacologically active. researchgate.netmedchemexpress.comcymitquimica.com In fact, ezetimibe-glucuronide is considered to be more potent than the parent compound, this compound, in inhibiting cholesterol absorption. oup.commdpi.com

Following oral administration, ezetimibe is rapidly converted to ezetimibe-glucuronide in the intestine and liver. clevelandclinicmeded.com This active metabolite accounts for 80-90% of the total drug concentration in plasma. drugbank.comfda.gov The higher potency of the glucuronide is likely due to its more avid localization to the intestine, the site of action. oup.com The in vivo activity of ezetimibe in various species correlates with the binding affinity of its glucuronide metabolite to the Niemann-Pick C1 Like-1 (NPC1L1) protein, its molecular target. nih.gov

Transport Mechanisms of this compound and Metabolites Across Biological Membranes (In Vitro/Preclinical)

The disposition and enterohepatic circulation of this compound and its glucuronide metabolite are significantly influenced by various transport proteins. pharmgkb.orgmdpi.comnih.gov

In vitro and preclinical studies have identified several key transporters:

Hepatic Uptake: Ezetimibe-glucuronide is a substrate for the hepatic uptake transporters OATP1B1 and SLCO2B1 . pharmgkb.org The uptake of ezetimibe itself into rat hepatocytes appears to occur via passive diffusion, while the uptake of ezetimibe-glucuronide is an active process. mdpi.com

Efflux from Intestine and Liver: The transporters ABCC2 (MRP2) , ABCC3 (MRP3) , and ABCG2 (BCRP) play a crucial role in the efflux of ezetimibe-glucuronide from both the intestine and liver, contributing to its enterohepatic circulation. pharmgkb.orgnih.gov Studies in mice have shown that the biliary excretion of ezetimibe-glucuronide is significantly reduced in the absence of these transporters. nih.gov The elimination of ezetimibe from the intestinal absorption compartment is also dependent on ABCB1 (P-glycoprotein) . pharmgkb.org

Enterohepatic Recirculation: The interplay of these uptake and efflux transporters facilitates the efficient enterohepatic recycling of ezetimibe and its active glucuronide metabolite. pharmgkb.orgclevelandclinicmeded.comnih.gov This recycling process ensures repeated delivery of the active compound to its site of action in the small intestine and contributes to its long half-life. oup.commdpi.com

Analytical Methodologies for Research on 3 R Ezetimibe

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are the cornerstone of quantitative analysis and purity evaluation for (3'R)-Ezetimibe, providing the means to separate the active compound from impurities and formulation components.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the routine analysis of this compound in both bulk drug substance and pharmaceutical formulations. derpharmachemica.comajpaonline.comresearchgate.net The development of a robust and reliable HPLC method involves the careful optimization of several parameters to ensure accuracy, precision, and specificity.

A variety of HPLC methods have been developed, often employing reversed-phase chromatography with C8 or C18 columns. derpharmachemica.comresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or ortho-phosphoric acid) and an organic solvent like acetonitrile (B52724). derpharmachemica.comakjournals.com Detection is commonly performed using a UV detector, with the wavelength set at the absorption maximum of Ezetimibe (B1671841), which is approximately 232 nm. akjournals.comijper.orgresearchgate.net

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. ajpaonline.comhumanjournals.com Key validation parameters include:

Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and excipients. ijper.orgamazonaws.com

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. ajpaonline.comresearchgate.net For instance, one method showed linearity in the concentration range of 0.5 to 50 µg/ml. researchgate.net Another reported a linear range of 1-10 µg/ml. researchgate.net

Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), ensuring consistent results. ijper.orghumanjournals.com

Accuracy: Determined by recovery studies, where a known amount of the standard drug is added to a sample and the recovery percentage is calculated. ajpaonline.comijper.org Recoveries for Ezetimibe are typically expected to be within 98-102%. ajpaonline.com

Robustness: The method's performance is evaluated by making small, deliberate variations in method parameters like flow rate and mobile phase composition. derpharmachemica.comajpaonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. akjournals.comhumanjournals.com

Interactive Data Table: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Zorbax SB C18 (250mm x 4.6mm), 5 µm | derpharmachemica.com |

| Mobile Phase | 0.02N ortho phosphoric acid: acetonitrile (20:80 v/v) | derpharmachemica.com |

| Flow Rate | 1 ml/min | derpharmachemica.com |

| Detection | UV at 232 nm | derpharmachemica.com |

| Retention Time | ~3.5 min | researchgate.net |

| Linearity Range | 1-10 µg/ml | researchgate.net |

For the analysis of this compound at very low concentrations (trace analysis) and for the identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govresearchgate.net This technique is particularly valuable in pharmacokinetic studies where drug and metabolite concentrations in biological matrices like plasma, urine, and feces are determined. nih.govmdpi.com

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, and the mass spectrometer detects specific precursor and product ions. nih.govresearchgate.net Ezetimibe is often analyzed in the negative ion mode. nih.govglobalresearchonline.net For instance, a common mass transition monitored for ezetimibe is m/z 408 -> 271. nih.gov

The development of LC-MS/MS methods involves optimizing the ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and the mass spectrometric parameters for maximum sensitivity. nih.govresearchgate.netglobalresearchonline.net Sample preparation is also a critical step, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. researchgate.netglobalresearchonline.net

LC-MS/MS has been instrumental in identifying and quantifying metabolites of Ezetimibe, such as Ezetimibe-glucuronide (B19564), which is a major metabolite. nih.govpreprints.org Some methods have been developed for the simultaneous determination of Ezetimibe and its metabolites in a single run. researchgate.netmdpi.compreprints.org

Interactive Data Table: LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Chromatography | XTerra MS, C18, 2.1 mm x 100 mm, 3.5 µm | nih.gov |

| Mobile Phase | Acetonitrile/water (60/40, v/v) | nih.gov |

| Ionization | APCI, Negative Ion Mode | nih.gov |

| Mass Transition | m/z 408 -> 271 | nih.gov |

| Internal Standard | 4-hydroxychalcone | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

Spectroscopic Methods for Characterization (e.g., UV-Vis, FTIR, Raman)

Spectroscopic techniques are indispensable for the structural characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used for quantitative analysis and to determine the wavelength of maximum absorbance (λmax) for HPLC detection. Ezetimibe exhibits a λmax around 232-233 nm, which is attributed to its chromophoric groups. akjournals.comijper.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the Ezetimibe molecule. permegear.comtandfonline.com The FTIR spectrum of Ezetimibe shows characteristic absorption bands corresponding to its various functional groups, which can be used to confirm its identity and to study potential interactions with other substances in a formulation. permegear.comscielo.br For example, the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic C-H stretching vibrations can be identified. scielo.bracs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the solid-state properties of Ezetimibe, such as polymorphism. researchgate.netnih.gov It has been used to differentiate between the anhydrous and hydrated forms of Ezetimibe. nih.gov The Raman spectrum of Ezetimibe shows strong bands corresponding to C=O stretching, C-N stretching, and O-H in-plane bending. researchgate.net

Chiral Separation and Enantiomeric Purity Analysis

This compound is a chiral molecule, and its therapeutic activity is specific to one enantiomer. Therefore, it is crucial to have analytical methods capable of separating the desired (3'R, 4S) enantiomer from its undesired stereoisomers. scirp.orgoup.com

Chiral HPLC is the most common technique for enantiomeric purity analysis. scirp.orgsemanticscholar.orgresearchgate.net These methods typically employ a chiral stationary phase (CSP) that can differentiate between the enantiomers. scirp.orgsemanticscholar.org Amylose-based and cellulose-based chiral columns are frequently used. scirp.orgoup.comscirp.org Normal phase chromatography is often preferred for chiral separations of Ezetimibe. scirp.orgsemanticscholar.org

A developed normal phase HPLC method utilized a Chiralpak AS-H column with a mobile phase of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid (84:12:4:0.1 v/v/v/v), achieving a resolution greater than 2.0 between the enantiomers. scirp.org The limit of detection and quantification for the (R)-enantiomer were found to be 0.2 µg/mL and 0.5 µg/mL, respectively. scirp.orgresearchgate.net

Supercritical Fluid Chromatography (SFC) has also been employed for the chiral separation of Ezetimibe enantiomers, offering a rapid and efficient alternative to HPLC. scirp.orgmagtechjournal.com

Interactive Data Table: Chiral HPLC Method for Ezetimibe Enantiomers

| Parameter | Condition | Reference |

| Column | Chiralpak AS-H (250 × 4.6 mm, 5 µm) | scirp.org |

| Mobile Phase | n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v) | scirp.org |

| Flow Rate | 1.0 mL/min | scirp.org |

| Detection | 230 nm | scirp.org |

| Resolution | > 2.0 | scirp.org |

Methodologies for Impurity Profiling and Degradation Product Analysis in Research Batches

The identification and quantification of impurities and degradation products are critical for ensuring the quality and stability of this compound. Stability-indicating analytical methods are developed to separate the drug from its potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. derpharmachemica.comajol.infonih.gov

Forced degradation studies are conducted to generate potential degradation products. ajol.infotandfonline.comindexcopernicus.com Ezetimibe has been found to be particularly susceptible to degradation under alkaline and acidic hydrolytic conditions. ajol.infonih.govtandfonline.comindexcopernicus.com

RP-HPLC is a widely used technique for impurity profiling. derpharmachemica.comijpsr.com The methods are designed to separate all known impurities and degradation products from the main Ezetimibe peak. researchgate.netijpsr.com The structures of these impurities and degradation products are often elucidated using LC-MS/MS, which provides molecular weight and fragmentation information. tandfonline.comnih.gov

For example, a stability-indicating HPLC method was developed that could separate Ezetimibe from degradation products formed under various stress conditions, with the parent compound eluting at approximately 3.5 minutes in a total run time of about 6 minutes. researchgate.net Another study identified four degradation products under acidic and basic conditions using LC-MS/MS. tandfonline.com

Computational and Theoretical Studies of 3 R Ezetimibe

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the binding of (3'R)-Ezetimibe to its molecular targets. While its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which it inhibits to reduce cholesterol absorption, docking studies have also explored its interactions with other proteins, revealing potential secondary mechanisms or applications. mdpi.comhres.ca

Molecular dynamics (MD) simulations further refine these findings by simulating the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. nih.govsemanticscholar.org

Detailed Research Findings:

Interaction with Mdm2: In silico studies have shown that this compound can bind to the p53 binding domain of Murine double minute 2 (Mdm2), a negative regulator of the p53 tumor suppressor. nih.govmdpi.com Molecular docking calculations revealed a strong binding affinity, with a docking score of -7.919 kcal/mol, which was more favorable than that of nutlin-3a (B1683890) (-6.359 kcal/mol), a known Mdm2 inhibitor. nih.gov This suggests a potential for this compound in cancer therapeutics by targeting pathways that overexpress Mdm2. nih.gov

Interaction with RoxS: Molecular docking and dynamics simulations were used to screen for potential inhibitors of RoxS, a protein target in antimicrobial research. This compound was identified as a candidate. semanticscholar.org MD simulations indicated that the complex formed between this compound and RoxS was stable, with the root mean square deviation (RMSD) of the protein and ligand remaining within 3 Å. semanticscholar.org The interactions were stabilized by hydrogen bonds and water-bridged interactions with residues such as VAL33, SER96, and THR100 throughout the simulation. semanticscholar.org

Interaction with Interleukin-1 Beta Convertase: To investigate its potential anticancer properties, molecular docking was performed to study the interaction of this compound with Interleukin-1 Beta Convertase. The results demonstrated good interaction through multiple hydrogen bonds, a covalent bond, and hydrophobic interactions. nih.gov

Inclusion Complexes with Cyclodextrins: Molecular docking has been employed to understand the formation of inclusion complexes between this compound and various cyclodextrins, which are used to enhance its poor aqueous solubility. mdpi.comresearchgate.net These simulations confirmed that this compound is included within the cyclodextrin (B1172386) cavity, and the stability of these complexes is driven by hydrogen bond formation. The calculated binding energies from these simulations correlated well with experimental solubility data. mdpi.comresearchgate.net

| Target Protein | Docking Score / Binding Energy | Key Interacting Residues | Simulation Method | Reference |

| Mdm2 | -7.919 kcal/mol | Not specified | Molecular Docking | nih.gov |

| RoxS | Not specified | VAL33, SER96, THR100 | Molecular Dynamics | semanticscholar.org |

| Interleukin-1 Beta Convertase | Not specified | Not specified | Molecular Docking | nih.gov |

| β-Cyclodextrin Derivatives | Large negative values | Oxygen atoms of hydroxyl groups | Molecular Docking | mdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity